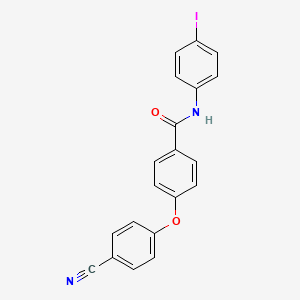

4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide is an organic compound that features a benzamide core with cyanophenoxy and iodophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amine.

Coupling Reaction: Formation of the benzamide linkage through a coupling reaction between the amine and a carboxylic acid derivative.

Substitution: Introduction of the cyanophenoxy and iodophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: The compound could be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-cyanophenoxy)-N-(4-bromophenyl)benzamide

- 4-(4-cyanophenoxy)-N-(4-chlorophenyl)benzamide

- 4-(4-cyanophenoxy)-N-(4-fluorophenyl)benzamide

Uniqueness

4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions not possible with other halogens. This can lead to unique properties and applications in various fields.

Biological Activity

4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide core with specific substitutions that enhance its biological activity. The presence of a cyano group and an iodine atom are crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Antifungal Properties : The compound has shown inhibitory effects against various fungal strains, making it a candidate for agricultural applications.

- Insecticidal Activity : Preliminary bioassays indicate that it may possess insecticidal properties against pests affecting crops.

Anticancer Activity

A study highlighted the compound's ability to inhibit the growth of specific cancer cell lines. For example, it demonstrated an IC50 value of 2 μM against the SW480 colorectal cancer cell line, indicating significant potency compared to reference drugs .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| SW480 | 2 | 5-FU |

| HCT116 | 0.12 | 5-FU |

Antifungal Activity

The compound's antifungal activity was evaluated against several fungi. In vitro tests revealed that it inhibited the growth of Sclerotinia sclerotiorum with an inhibition rate reaching up to 86.1%, surpassing standard antifungal agents .

| Fungal Strain | Inhibition Rate (%) | Control Drug |

|---|---|---|

| Sclerotinia sclerotiorum | 86.1 | Quinoxyfen |

| Alternaria solani | <50 | - |

| Fusarium oxysporum | Moderate | - |

Insecticidal Activity

In bioassays targeting agricultural pests such as Helicoverpa armigera, the compound displayed promising insecticidal activity, with lethal concentrations (LC50) noted at approximately 500 mg/L . This positions it as a potential candidate for pest management in agriculture.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety of this compound:

- Colorectal Cancer Study : In vivo studies demonstrated significant tumor reduction in xenograft models treated with the compound, correlating with decreased expression of proliferation markers like Ki67 .

- Fungal Resistance Trials : Field trials assessing its application in crops indicated effective control over fungal infections, significantly reducing crop loss due to diseases like blight and rot .

- Toxicity Assessments : Toxicity studies in zebrafish embryos revealed an LC50 of approximately 14 mg/L, suggesting moderate toxicity levels that warrant further investigation for safe agricultural use .

Properties

Molecular Formula |

C20H13IN2O2 |

|---|---|

Molecular Weight |

440.2 g/mol |

IUPAC Name |

4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C20H13IN2O2/c21-16-5-7-17(8-6-16)23-20(24)15-3-11-19(12-4-15)25-18-9-1-14(13-22)2-10-18/h1-12H,(H,23,24) |

InChI Key |

FJNHNIGENKJYKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.